(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
Overview
Description
(5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, followed by their condensation under specific conditions. For instance, the Knoevenagel condensation reaction is often employed to form the core structure of the compound .
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of aromatic rings and sulfur atoms makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting interactions with biomolecules due to its aromatic and heterocyclic components. Research is ongoing to explore its potential as a bioactive molecule.
Medicine
In medicine, the compound’s structure suggests potential pharmacological properties. Studies are being conducted to investigate its efficacy as a therapeutic agent for various diseases.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a candidate for various applications in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Another compound with a similar functional group but different overall structure.
Benzyl carbamate: Shares some structural similarities but differs in its reactivity and applications.
Uniqueness
What sets (5E)-5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(2,3-dimethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione apart is its combination of aromatic, heterocyclic, and sulfur-containing groups. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(5E)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S/c1-14-6-5-7-21(16(14)3)29-25(31)20(24(30)27-26(29)34)11-18-10-15(2)28(17(18)4)19-8-9-22-23(12-19)33-13-32-22/h5-12H,13H2,1-4H3,(H,27,30,34)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDWHKUCQLYPPV-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=CC5=C(C=C4)OCO5)C)C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=C(N(C(=C3)C)C4=CC5=C(C=C4)OCO5)C)/C(=O)NC2=S)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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